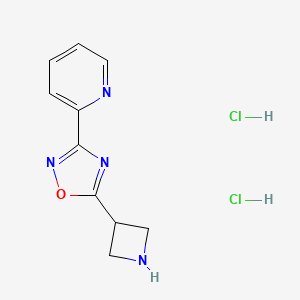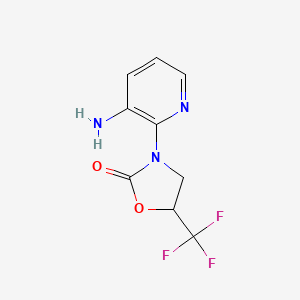
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring substituted with an amino group, a trifluoromethyl group, and an oxazolidinone moiety, which collectively contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-aminopyridine, undergoes a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. This step introduces the trifluoromethyl group at the 5-position of the pyridine ring.
Cyclization to Oxazolidinone: The intermediate is then reacted with an appropriate carbonyl compound, such as ethyl chloroformate, under basic conditions to form the oxazolidinone ring. This cyclization step is crucial for the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or organolithium reagents.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Alcohols or amines derived from the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the trifluoromethyl group can enhance the potency and selectivity of these derivatives against various biological targets.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its chemical robustness and unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopyridin-2-yl)-5-methyl-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(3-Aminopyridin-2-yl)-5-chloro-1,3-oxazolidin-2-one: Contains a chloro group instead of a trifluoromethyl group.
3-(3-Aminopyridin-2-yl)-5-ethyl-1,3-oxazolidin-2-one: Features an ethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs and valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(3-aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZGYGANBMQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

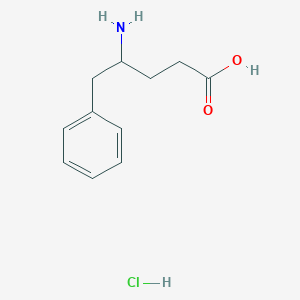
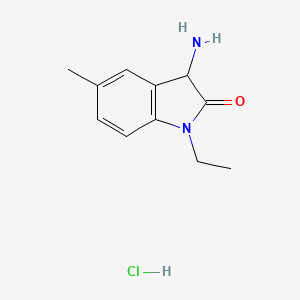
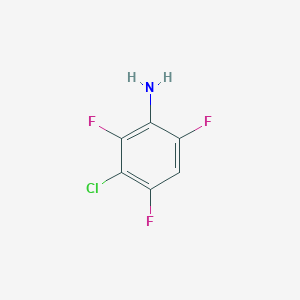
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
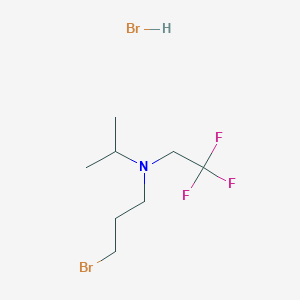
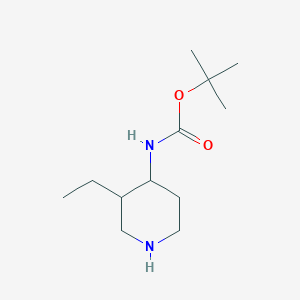
methanol](/img/structure/B1377642.png)
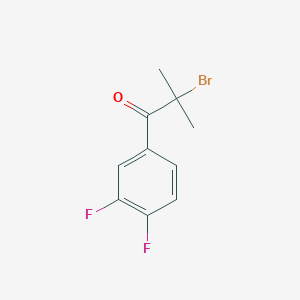

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B1377647.png)
